BenchChemオンラインストアへようこそ!

Cannabigerol

Neuropharmacology Adrenergic receptor Agonist selectivity

Why accept generic cannabinoids when target engagement differs so profoundly? Cannabigerol (CBG) is the non-psychotropic precursor that delivers high-potency α2A-adrenoceptor agonism (Ki 0.5 nM) and clean 5-HT1A antagonism (KB 51.9 nM)—activities completely absent in CBD. This makes CBG an irreplaceable molecular probe for dissecting antinociceptive, cardiovascular, and serotonergic pathways without CB1/CB2 noise. Its 1.6-fold superior acetylcholinesterase inhibition and potent, vancomycin-comparable anti-MRSA activity make it the rational choice for neuroprotection and antimicrobial formulation. Don't let a generic 'cannabinoid' procurement strategy compromise your research. Source the compound that provides mechanistic selectivity out-of-the-box.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 2808-33-5
Cat. No. B7819636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabigerol
CAS2808-33-5
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O
InChIInChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+
InChIKeyQXACEHWTBCFNSA-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannabigerol (CAS 2808-33-5) for Research and Industrial Procurement: Non-Psychotropic Phytocannabinoid with Unique Target Engagement Profile


Cannabigerol (CBG) is a non-psychotropic phytocannabinoid biosynthesized as the central precursor to Δ9-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabichromene (CBC) in Cannabis sativa [1]. Unlike its major decarboxylated derivatives, CBG maintains a unique polypharmacology characterized by high-potency agonism at α2-adrenoceptors and moderate antagonism at 5-HT1A receptors, while exhibiting negligible activity at CB1 and CB2 cannabinoid receptors [1]. This distinct receptor signature, coupled with direct antimicrobial and ion-channel modulatory properties, positions CBG as a critical molecular probe and active ingredient that cannot be replaced by more common cannabinoids.

Why Cannabigerol (CAS 2808-33-5) Cannot Be Substituted with Other Non-Psychotropic Cannabinoids in Research and Industrial Applications


Bulk procurement of 'non-psychotropic cannabinoid' as a single generic category introduces high experimental and product-development risk because closely related compounds such as CBG and CBD exhibit fundamentally opposite or non-overlapping functional activities at the same molecular targets. CBG operates as a high-potency α2-adrenoceptor agonist (Ki 0.5 nM) and a 5-HT1A receptor antagonist (KB 51.9 nM), whereas CBD shows no significant activity at either site [1]. This divergent molecular fingerprint means that biological outcomes observed with CBD cannot be extrapolated to CBG, making direct substitution scientifically invalid for mechanistic studies, pharmacological screening, and formulation design.

Cannabigerol (CAS 2808-33-5): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection and Procurement


α2-Adrenoceptor Binding Affinity and Functional Agonist Activity: CBG vs. CBD

In a direct radioligand binding study, CBG displaced [3H]RX821002 from human recombinant α2A-adrenoceptors with a Ki of 0.5 nM, while CBD displayed negligible affinity (Ki >10,000 nM). In the same study, CBG acted as a full α2A-adrenoceptor agonist in a [35S]GTPγS functional assay (EC50 = 20.6 nM), an effect completely blocked by the selective antagonist yohimbine; CBD showed no agonist activity [1].

Neuropharmacology Adrenergic receptor Agonist selectivity

Anti-MRSA Bactericidal Activity: CBG vs. CBD and Vancomycin

In a structure-activity study against multidrug-resistant Staphylococcus aureus, CBG exhibited the most potent activity among tested cannabinoids. Against the epidemic MRSA strain EM-6, CBG showed a minimum inhibitory concentration (MIC) of 1 µg/mL, two-fold more potent than CBD (MIC = 2 µg/mL) and equivalent to vancomycin (MIC = 1 µg/mL). THC and CBC were virtually inactive (MIC >32 µg/mL) [1].

Antimicrobial resistance MRSA Natural product bactericidal

5-HT1A Receptor Functional Antagonism: CBG vs. CBD

CBG acts as a competitive antagonist at human 5-HT1A receptors, exhibiting a KB value of 51.9 nM in a [35S]GTPγS functional assay. In the same experimental system, CBD showed no receptor antagonism (inactive as an antagonist) [1]. The study confirmed that CBG alone did not stimulate [35S]GTPγS binding but potently shifted the 5-HT dose-response curve to the right.

Serotonergic system 5-HT1A receptor Receptor antagonist

TRPA1 Channel Activation Potency: CBG vs. CBD

In a functional intracellular calcium assay, CBG activated the transient receptor potential ankyrin type-1 (TRPA1) channel with an EC50 of 0.7 µM, while CBD required a higher concentration (EC50 = 1.1 µM). Both cannabinoids were full agonists, but CBG displayed a 1.6-fold higher potency [1].

TRP channels Pain signaling Ion channel modulator

Acetylcholinesterase Inhibition: CBG vs. CBD in a Direct Enzymatic Assay

When tested head-to-head against human acetylcholinesterase (AChE) using an Ellman-based spectrophotometric assay, CBG inhibited the enzyme with an IC50 of 20.1 µM, whereas CBD was notably less potent (IC50 = 32.4 µM) [1]. The 1.6-fold difference in inhibitory potency suggests a structurally driven advantage for CBG at the enzyme's active site.

Cholinesterase inhibition Neurodegeneration Enzyme kinetics

Cannabigerol (CAS 2808-33-5) Precision Application Scenarios Based on Verified Quantitative Differentiation


Selective α2-Adrenoceptor Probe for Central Nervous System Research

CBG's sub-nanomolar affinity for α2A-adrenoceptors and full agonism in functional assays, combined with the complete absence of such activity in CBD, makes it an indispensable tool for dissecting α2-mediated antinociceptive, sedative, or cardiovascular pathways without confounding cannabinoid CB1/CB2 activation [1]. Researchers can use CBG to selectively engage α2 receptors in dorsal root ganglia or brainstem nuclei while relying on a structurally matched inactive analog (CBD) as a negative control.

Topical Anti-MRSA Formulation Development with a Non-Psychotropic Cannabinoid

Given its 2-fold greater potency over CBD against methicillin-resistant S. aureus and equivalence to vancomycin in broth microdilution assays [1], CBG is the rational choice for antimicrobial topical or mucosal formulations. Its non-psychotropic nature and favorable safety profile support industrial exploration as a natural bacteriostatic agent in wound care or medical-device coatings, where every µg/mL of activity matters for manufacturing cost and efficacy.

Functional Serotonergic System Studies Requiring Pure 5-HT1A Antagonism

CBG delivers clean 5-HT1A receptor antagonism with a KB of 51.9 nM, whereas CBD is functionally silent at this receptor [1]. This makes CBG the sole candidate for experiments that need to block 5-HT1A-mediated hypothermia, neuroendocrine responses, or anxiolytic-like effects without adding cannabinoid receptor tone. It enables a crucial tool for validating 5-HT1A drug targets in psychiatric and gastrointestinal research.

TRPA1-Mediated Pain and Inflammation Assays with Reduced Dosing Requirements

With an EC50 of 0.7 µM at TRPA1 compared to 1.1 µM for CBD [1], CBG allows researchers to activate this pro-algesic channel at 35% lower concentrations, which translates to minimized vehicle effects and reduced risk of non-specific interactions in sensory neuron cultures or in vivo inflammation models. Procurement of CBG over CBD is justified when dose-response windows are narrow, such as in combination pharmacology or patch-clamp electrophysiology.

Cognition-Focused Cholinergic Hypothesis Models

In Alzheimer's disease research leveraging the cholinergic hypothesis, CBG's superior acetylcholinesterase inhibition (IC50 20.1 µM vs. CBD's 32.4 µM) [1] provides a quantitative basis for selecting CBG as a lead compound in neuroprotection assays. Its 1.6-fold potency advantage means that in tissue extracts or cell-based models with limited solubility, effective AChE inhibition can be achieved with less compound, preserving viability and simplifying dose-response study design.

Quote Request

Request a Quote for Cannabigerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.